DBCO-C2-SulfoNHS ester
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Overview
Description
DBCO-C2-SulfoNHS ester is a chemical compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is an alkyl/ether-based compound that facilitates click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-C2-SulfoNHS ester is synthesized through a series of chemical reactions involving the introduction of a dibenzocyclooctyne (DBCO) group and a sulfo-NHS ester group. The synthesis typically involves the following steps:
Formation of DBCO Group: The DBCO group is synthesized through a series of reactions starting from commercially available starting materials.
Introduction of Sulfo-NHS Ester Group: The sulfo-NHS ester group is introduced through a reaction with sulfo-NHS (N-hydroxysulfosuccinimide) in the presence of a suitable activating agent
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The compound is typically produced in batch processes, with careful control of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
DBCO-C2-SulfoNHS ester primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules, DMSO (dimethyl sulfoxide), DMF (dimethylformamide), PBS (phosphate-buffered saline).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (2-37°C) for 4-12 hours.
Major Products
The major products formed from the reaction of this compound with azide-containing molecules are stable triazole linkages. These linkages are used to conjugate various biomolecules, such as proteins and peptides .
Scientific Research Applications
DBCO-C2-SulfoNHS ester has a wide range of applications in scientific research:
Mechanism of Action
DBCO-C2-SulfoNHS ester exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective conjugation of biomolecules .
Comparison with Similar Compounds
Similar Compounds
DBCO-NHS ester: Similar to DBCO-C2-SulfoNHS ester but lacks the sulfonate group, making it less water-soluble.
DBCO-PEG4-NHS ester: Contains a polyethylene glycol (PEG) spacer, providing increased solubility and flexibility in bioconjugation reactions.
Uniqueness
This compound is unique due to its sulfonate group, which enhances its water solubility and makes it suitable for aqueous reactions. This property distinguishes it from other DBCO-based linkers and makes it particularly useful in biological and medical applications .
Properties
IUPAC Name |
1-[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O8S/c26-20(11-12-22(28)33-25-21(27)13-19(23(25)29)34(30,31)32)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14H2,(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRUVQUSPDYTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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